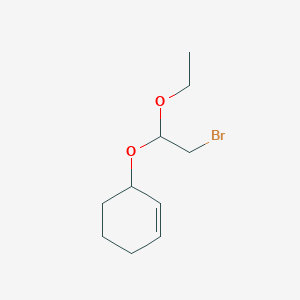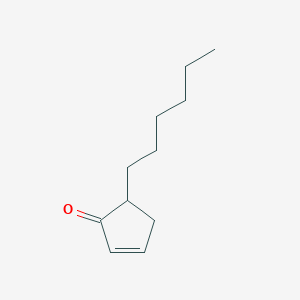![molecular formula C23H21NO3 B14404900 2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate CAS No. 84123-52-4](/img/structure/B14404900.png)
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both phenyl and benzoate groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate typically involves the reaction between substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide . This reaction yields pure methyl 2-[(2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino]benzoates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis could enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling cascades relevant to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-phenylethyl acetate: A related compound with a similar structure but different functional groups.
2-[(2-Oxo-2-phenylethyl)carbamoyl]benzoate: Another similar compound with a carbamoyl group instead of an amino group.
Uniqueness
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
84123-52-4 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
phenacyl 2-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C23H21NO3/c25-22(19-11-5-2-6-12-19)17-27-23(26)20-13-7-8-14-21(20)24-16-15-18-9-3-1-4-10-18/h1-14,24H,15-17H2 |
Clé InChI |
PHBJKBIZBXWABO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


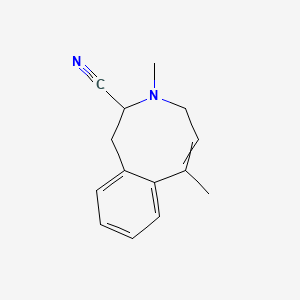
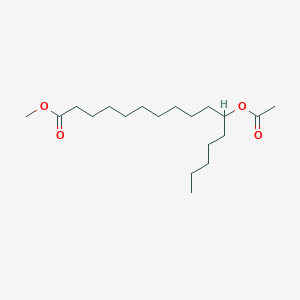
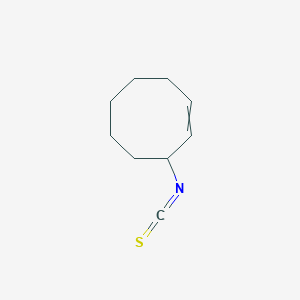
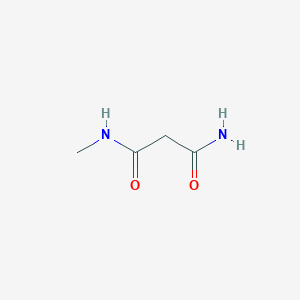
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)

![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
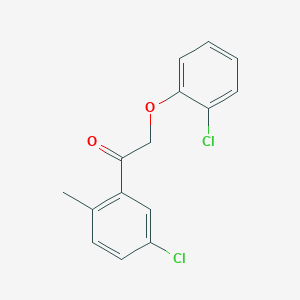
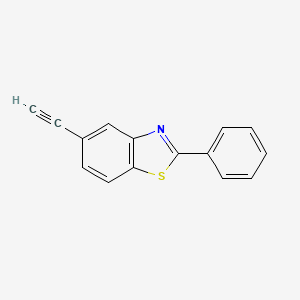
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

